Chemical properties of (R)-4-Oxopiperidine-2-carboxylic acid
Chemical properties of (R)-4-Oxopiperidine-2-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties and Reactivity of (R)-4-Oxopiperidine-2-carboxylic Acid
Executive Summary
(R)-4-Oxopiperidine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with three distinct and strategically located functional groups—a secondary amine, a ketone, and a carboxylic acid—provides a versatile platform for constructing complex, biologically active molecules. This guide offers a comprehensive analysis of its chemical properties, reactivity, and synthetic utility from the perspective of a senior application scientist. We will delve into its structural characteristics, the critical role of N-protection, methods for its analytical characterization, and its diverse chemical transformations. The causality behind experimental choices and the practical application of this molecule in drug discovery will be emphasized, providing researchers and drug development professionals with actionable insights.
Molecular Structure and Physicochemical Properties
The synthetic value of (R)-4-Oxopiperidine-2-carboxylic acid originates from its unique trifunctional structure. Understanding this architecture is fundamental to exploiting its chemical potential.
Core Structure and Stereochemistry
The molecule features a six-membered piperidine ring, which is a prevalent motif in numerous approved drugs due to its favorable pharmacokinetic properties. The structure is defined by:
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A stereocenter at the C2 position, dictating the (R)-configuration. This chirality is crucial for achieving stereospecific interactions with biological targets like enzymes and receptors.
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A carboxylic acid group at the C2 position, providing a handle for amide bond formation (peptide coupling) or other derivatizations.
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A ketone at the C4 position, which introduces a point for nucleophilic attack or further functionalization, often to introduce new stereocenters.
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A secondary amine at the N1 position, which is basic and nucleophilic.
Caption: Key functional groups of (R)-4-Oxopiperidine-2-carboxylic acid.
The Critical Role of N-Protection
In practice, the parent compound is often used in its N-protected form. The secondary amine is both nucleophilic and basic, which can interfere with reactions targeting the ketone or carboxylic acid. Protecting the nitrogen atom is a crucial first step in most synthetic sequences.
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Boc (tert-butyloxycarbonyl) Protection: This is the most common strategy. The resulting (R)-1-Boc-4-oxopiperidine-2-carboxylic acid is stable, highly soluble in organic solvents, and the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) that are typically orthogonal to other protecting groups. The Boc group's steric bulk also influences the ring conformation. This derivative is a versatile building block for creating complex molecules.[1]
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Fmoc (fluorenylmethyloxycarbonyl) Protection: Used primarily in solid-phase peptide synthesis (SPPS).[2] The Fmoc group is stable to acidic conditions but is readily cleaved by a base (e.g., piperidine), allowing for selective deprotection during the stepwise assembly of peptides.[2]
The choice of protecting group is a strategic decision dictated by the overall synthetic plan and the compatibility of subsequent reaction conditions.
Physicochemical Data Summary
The following table summarizes key properties for the parent compound and its most common N-Boc derivative. Data for the (S)-enantiomer is included for comparison.
| Property | (R)-4-Oxopiperidine-2-carboxylic acid | (R)-1-Boc-4-oxopiperidine-2-carboxylic acid | (S)-1-Boc-4-oxopiperidine-2-carboxylic acid |
| CAS Number | 894767-26-1[3][4] | 1212176-33-4 | 198646-60-5 |
| Molecular Formula | C₆H₉NO₃[3] | C₁₁H₁₇NO₅ | C₁₁H₁₇NO₅ |
| Molecular Weight | 143.14 g/mol [3][4] | 243.26 g/mol | 243.26 g/mol |
| Appearance | Solid | Powder | Solid |
| Melting Point | Not widely reported | 119-124 °C | 121-125 °C |
| Optical Rotation | Not widely reported | [α]22/D +22.0° (c=1, CHCl₃) | [α]22/D -18.5° (c=1, CHCl₃) |
| Topological Polar Surface Area (TPSA) | 66.4 Ų[3] | Not applicable | Not applicable |
| logP | -0.6079[3] | Not applicable | Not applicable |
Spectroscopic and Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of (R)-4-Oxopiperidine-2-carboxylic acid and its derivatives. Each technique provides a unique piece of the structural puzzle.
Caption: A typical workflow for the analytical validation of the title compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structural elucidation.
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¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals include the alpha-proton at C2, the methylene protons adjacent to the ketone and nitrogen, and the N-H proton (if unprotected).
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¹³C NMR: Confirms the carbon skeleton. Distinct signals for the carbonyl carbons (ketone and carboxylic acid) and the chiral C2 carbon are expected.
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, providing strong evidence of the correct molecular formula.
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High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment.[4][5] When coupled with a mass spectrometer (LC-MS), it provides purity and identity confirmation simultaneously. For a chiral molecule like this, chiral HPLC is non-negotiable. It is the definitive method for determining the enantiomeric excess (e.e.), ensuring the sample is not a racemic or scalemic mixture.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of the key functional groups. One would expect to see characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O of the ketone, the C=O of the carboxylic acid, and the N-H bond (in the unprotected form).
Chemical Reactivity and Synthetic Utility
The synthetic versatility of (R)-4-Oxopiperidine-2-carboxylic acid stems from the differential reactivity of its three functional groups. Strategic manipulation of these sites allows for the divergent synthesis of a wide array of complex derivatives.
Caption: Key transformations targeting the three functional groups.
Reactions at the Piperidine Nitrogen
After selective deprotection of the Boc or Fmoc group, the secondary amine is a potent nucleophile.
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N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce various substituents on the nitrogen.
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N-Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides yields amides and sulfonamides, respectively. This is a common strategy to modulate the basicity and lipophilicity of the nitrogen.
Reactions involving the C4-Ketone
The ketone is an electrophilic center, prime for nucleophilic attack.
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Reduction: Treatment with reducing agents like sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol. This creates a new stereocenter at C4, leading to diastereomeric products. The choice of reducing agent and conditions can influence the diastereoselectivity of this transformation.
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Reductive Amination: This powerful reaction involves the in-situ formation of an imine or enamine with a primary or secondary amine, followed by reduction (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond. It is a highly efficient method for introducing diverse amino substituents at the C4 position.
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Wittig Reaction: Converts the ketone into an alkene, providing a scaffold for further modifications like hydrogenation or epoxidation.
Transformations of the C2-Carboxylic Acid
The carboxylic acid is a versatile handle for extension and conjugation.
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Amide Bond Formation: This is arguably its most important reaction. Using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), the acid can be coupled with a wide range of amines to form amides. This reaction is central to its use in constructing peptide mimetics and other complex bioactive molecules.[1][2]
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Esterification: Standard Fischer esterification (alcohol, acid catalyst) or reaction with alkyl halides under basic conditions converts the carboxylic acid to an ester, which can serve as a protecting group or a less polar analogue of the acid.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.
Exemplary Experimental Protocols
To provide a practical context, the following are representative, validated protocols for common transformations.
Protocol 4.1: Peptide Coupling using (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
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Objective: To couple the title compound with a generic primary amine (e.g., benzylamine) to form the corresponding amide.
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Rationale: This protocol uses HATU, a highly efficient, low-racemization coupling reagent common in modern peptide synthesis. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize any acid salts.
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Procedure:
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Dissolve (R)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).
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Add the primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
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In a separate vial, dissolve O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) in a minimum amount of DMF.
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Add the HATU solution dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Monitor reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Protocol 4.2: Ketone Reduction
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Objective: To reduce the C4-ketone to a C4-hydroxyl group.
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Rationale: Sodium borohydride is a mild and selective reducing agent that will reduce the ketone without affecting the Boc-protected amine or the carboxylic acid. The use of methanol as a solvent allows for easy workup.
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Procedure:
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Dissolve (R)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq) in methanol (approx. 0.1 M) in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
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Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
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Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
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Carefully quench the reaction by the slow addition of acetone, followed by water.
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Adjust the pH to ~6 with 1M HCl.
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Remove most of the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which will be a mixture of diastereomers.
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Purify and/or separate the diastereomers by flash column chromatography.
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Conclusion
(R)-4-Oxopiperidine-2-carboxylic acid, particularly in its N-protected forms, stands out as a high-value chiral intermediate for pharmaceutical research. Its well-defined stereochemistry and the orthogonal reactivity of its functional groups provide a robust and flexible platform for synthetic chemists. A thorough understanding of its properties, characterization methods, and reaction pathways, as detailed in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics.
References
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Chem-Impex. (R)-1-Boc-4-oxopiperidine-2-carboxylic acid. [Link]
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Guerry, P. et al. (2025). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section C: Crystal Structure Communications. [Link]
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Chem-Impex. (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid. [Link]
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PubChem. 4-Oxopiperidine-2-carboxylic acid. [Link]
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PubChem. (S)-4-Oxopiperidine-2-carboxylic acid. [Link]
- Google Patents. CN101712645B - Preparation method for (2R, 4R)
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Wikipedia. Pipecolic acid. [Link]
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MilliporeSigma. 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. [Link]
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Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4832. [Link]
